5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-(3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-3-2-4-7(5-6)9-11-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14) |
InChI Key |
HFKOIKNYVBBRID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The oxadiazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and synthesis
Key Observations:
Electron-donating groups (e.g., -OCH₃ in , -CH₃ in the target compound) may reduce acidity but improve lipophilicity, favoring membrane permeability .
Synthetic Methods :
- Esters (e.g., ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate in ) are hydrolyzed to carboxylic acids using aqueous KOH or HCl, with yields exceeding 90% in optimized conditions .
Structural Insights :
- Crystal structures of related oxazole derivatives (e.g., 5-methyl-1,2-oxazole-3-carboxylic acid) reveal planar molecular geometries and intermolecular hydrogen bonding, which may influence packing and stability .
Biological Activity
5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered significant attention due to its diverse biological activities. The oxadiazole ring structure contributes to its potential as a therapeutic agent in various medical applications, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 219.19 g/mol. The presence of the methyl group at the meta position on the phenyl ring influences its chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The mechanism of action likely involves interactions with microbial enzymes or receptors, disrupting their metabolic functions.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 13 | |
| Candida albicans | 12 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it showed high potency against breast cancer (T-47D) and melanoma (SK-MEL-5) cell lines.
Table 2: Anticancer Activity of this compound
| Cell Line | % Inhibition | IC50 (µM) | Reference |
|---|---|---|---|
| T-47D (Breast Cancer) | 90.47 | 0.67 | |
| SK-MEL-5 (Melanoma) | 84.32 | 0.80 | |
| MDA-MB-468 (Breast) | 84.83 | 0.87 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets such as enzymes involved in cancer progression and microbial metabolism. The oxadiazole ring facilitates hydrogen bonding and hydrophobic interactions that enhance binding affinity to these targets.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a study involving T-47D cells, treatment with the compound resulted in a significant decrease in cell viability compared to control groups.
- Antimicrobial Efficacy : In vivo studies demonstrated that this compound effectively reduced bacterial load in infected models when administered at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
